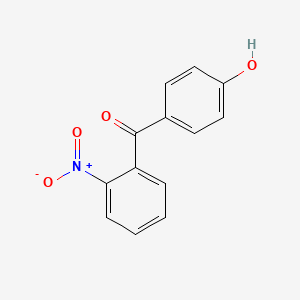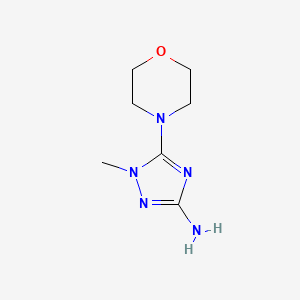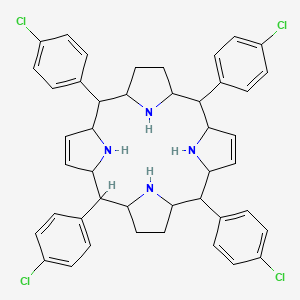
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide is a complex organic compound with a unique structure that includes butoxy, dimethoxy, fluorophenyl, and hydroxypropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-butoxy-3,5-dimethoxybenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the benzamide core.
Hydroxypropylation: The hydroxypropyl group is added via a reaction with an epoxide or a similar reagent under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 3-((4-fluorophenyl)methylamino)-2-hydroxypropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of other complex compounds.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butoxy-3,5-dimethoxybenzohydrazide
- 4-Butoxy-3,5-dichlorophenol
- 4-Butoxy-3-methoxy-benzaldehyde
Uniqueness
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73584-26-6 |
|---|---|
Fórmula molecular |
C23H31FN2O5 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
4-butoxy-N-[3-(4-fluoro-N-methylanilino)-2-hydroxypropyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H31FN2O5/c1-5-6-11-31-22-20(29-3)12-16(13-21(22)30-4)23(28)25-14-19(27)15-26(2)18-9-7-17(24)8-10-18/h7-10,12-13,19,27H,5-6,11,14-15H2,1-4H3,(H,25,28) |
Clave InChI |
QXZAYCGBKRZMNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC(CN(C)C2=CC=C(C=C2)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)










